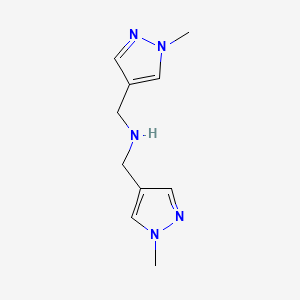

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-14-7-9(5-12-14)3-11-4-10-6-13-15(2)8-10/h5-8,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTACVGYINTLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Catalytic Approaches in Synthesis

Role of Heterogeneous Catalysts (e.g., ZnO Nanowires)

Heterogeneous catalysts are advantageous in organic synthesis due to their ease of separation and potential for recyclability. Zinc oxide (ZnO) nanoparticles, in particular, have been recognized as an efficient and environmentally friendly catalyst for the synthesis of various pyrazole (B372694) derivatives. rsc.orgresearchgate.net While specific studies detailing the use of ZnO nanowires for the direct synthesis of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine are not prevalent in the literature, the catalytic activity of ZnO nanostructures in related reactions provides a strong basis for their potential application.

ZnO nanoparticles have been effectively used in the N-formylation of amines and in the multicomponent synthesis of pyranopyrazoles. researchgate.netnih.gov For instance, the synthesis of pyrazole derivatives has been achieved with high yields under mild, solvent-free conditions using ZnO nanocatalysts. rsc.orgrsc.org The mechanism of ZnO catalysis often involves the activation of carbonyl groups, making them more susceptible to nucleophilic attack by amines or other nucleophiles. lookchem.com It is plausible that ZnO nanowires could facilitate the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine source to form the target compound, likely through a reductive amination pathway.

Table 1: Examples of ZnO-Catalyzed Reactions for Amine and Pyrazole Synthesis

| Reactants | Catalyst | Product Type | Yield (%) | Reference |

| Various amines and formic acid | ZnO | N-formylated amines | Excellent | researchgate.net |

| Phenylhydrazine and Ethyl acetoacetate | nano-ZnO | 1,3,5-substituted pyrazole | 95 | rsc.org |

| Aromatic aldehydes, malononitrile, hydrazine (B178648) hydrate, ethyl acetoacetate | ZnO nanoparticles | Pyranopyrazoles | Excellent | nih.gov |

This table presents examples of reactions catalyzed by ZnO to illustrate its potential applicability for the synthesis of the title compound, though these are not direct syntheses of this compound.

Application of Homogeneous Catalysts (e.g., 12-Tungstophosphoric Acid)

Homogeneous catalysts, such as heteropoly acids like 12-tungstophosphoric acid (H₃PW₁₂O₄₀), offer high activity and selectivity in various organic transformations due to their strong Brønsted acidity. researchgate.netnih.govnih.gov 12-Tungstophosphoric acid is known to be a highly active catalyst in acid-catalyzed reactions. researchgate.net

While direct evidence for the use of 12-tungstophosphoric acid in the synthesis of this compound is limited, its application in related transformations suggests its potential utility. For example, it has been employed as a catalyst for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.net The strong acidity of 12-tungstophosphoric acid could facilitate the formation of an iminium intermediate from a pyrazole aldehyde and an amine, which would then be susceptible to nucleophilic attack by a second pyrazole unit or be reduced to the final amine product.

Derivatization and Functionalization Strategies

The this compound scaffold offers several sites for chemical modification, including the pyrazole rings and the secondary amine. These modifications can lead to a wide range of derivatives with potentially new chemical and biological properties.

Oxidation Reactions and Pyrazole Derivatives

The pyrazole ring is generally stable towards oxidation, but the side chains and the central amine group of this compound can be susceptible to oxidation. researchgate.netlibretexts.org Oxidation of the secondary amine could potentially lead to the formation of a nitrone or, under harsher conditions, cleavage of the C-N bonds. The methyl groups on the pyrazole rings could also be oxidized to carboxylic acids under strong oxidizing conditions.

In related bis(2-pyridylmethyl)amine systems, oxidation can occur at the metal center in their coordination complexes or at the ligand itself, leading to imine formation. rsc.orgdntb.gov.ua For instance, cobalt(II) complexes of bis(2-pyridylalkyl)amines have been shown to react with molecular oxygen, resulting in either metal oxidation or ligand oxidation to an imine, depending on the ligand structure. rsc.org While not a direct example, this highlights the potential for oxidative transformations of the amine bridge in similar chelating ligands.

Reduction Reactions and Substituted Pyrazole Compounds

The pyrazole ring itself is resistant to reduction under many conditions. researchgate.net However, functional groups attached to the pyrazole ring or the amine bridge can be targeted for reduction. For instance, if the synthesis of this compound proceeds through an imine intermediate, a reduction step using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be essential to yield the final secondary amine. smolecule.com

In a one-pot synthesis of a related N-(5-pyrazolyl)amine, an in-situ formed imine was reduced with sodium borohydride to afford the final amine product in good yield. mdpi.com This demonstrates a common strategy for the formation of such amine linkages.

Nucleophilic Substitution Reactions

The pyrazole ring can undergo nucleophilic substitution, although it is generally less reactive than other aromatic systems. The positions on the pyrazole ring most susceptible to nucleophilic attack are C3 and C5. rsc.org However, in the context of this compound, the secondary amine provides a primary site for nucleophilic reactions.

The lone pair of electrons on the nitrogen atom of the amine bridge makes it a good nucleophile. It can react with alkyl halides in nucleophilic substitution reactions to form tertiary amines. youtube.comyoutube.com However, such reactions can be difficult to control and may lead to the formation of quaternary ammonium (B1175870) salts through over-alkylation. youtube.com The Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a protected nitrogen source, is a method to achieve controlled monoalkylation and synthesize primary amines, which could be a starting point for the synthesis of the target molecule. libretexts.org

Formation of Complex Heterocyclic Compounds

The bis(pyrazolylmethyl)amine scaffold is an excellent chelating ligand and can be used to form a variety of metal complexes. eiu.edu These coordination compounds are themselves complex structures with potential applications in catalysis and materials science. smolecule.com

Furthermore, the pyrazole rings and the amine bridge can be used as handles for the construction of more elaborate heterocyclic systems. For example, the amine can be acylated and then cyclized to form new heterocyclic rings. rsc.org The pyrazole rings can also participate in cycloaddition reactions or be functionalized and then used in cross-coupling reactions to build larger molecular architectures. mdpi.com The synthesis of tritopic bis(1-pyrazolyl)methane ligands demonstrates how these basic units can be elaborated into more complex structures for creating intricate coordination polymers. researchgate.net

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Donor Atom Characteristics

The coordinating behavior of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is dictated by the interplay of its constituent parts: the two pyrazole (B372694) rings and the central methanamine backbone. These components provide multiple donor atoms and conformational flexibility, making it an effective chelating agent in coordination chemistry.

Multidentate Nature of this compound

This compound is a classic example of a tridentate, or tripodal, N-donor ligand. It possesses three nitrogen atoms capable of donating lone pairs of electrons to a metal center: one from the central secondary amine and one from each of the two pyrazole rings. This ability to bind to a metal ion at three points simultaneously results in the formation of stable chelate rings, which is entropically favorable and leads to highly stable metal complexes. Analogous bis(pyrazolylmethyl)amine ligands have been shown to bind in this tridentate fashion to various metal centers, including zinc(II) and cadmium(II). researchgate.net The geometry of these ligands allows them to effectively "wrap" around a metal ion, occupying three coordination sites.

Electron-Rich Binding Sites of Pyrazole Moieties

The pyrazole rings are key to the ligand's coordinating ability. Pyrazole and its derivatives are well-established as excellent chelating agents for transition metals. researchgate.net Each 1-methyl-1H-pyrazol-4-yl group in the ligand contains two nitrogen atoms. The N2 nitrogen atom, which is not bonded to the methyl group or the methylene (B1212753) bridge, possesses a lone pair of electrons in an sp2 hybrid orbital. This nitrogen acts as a Lewis base, forming a coordinate bond with a metal ion. These nitrogen atoms are considered electron-rich binding sites, readily available for complexation. researchgate.net The collective electron-donating effect from the two pyrazole nitrogens and the central amine nitrogen stabilizes the resulting metal complex.

Influence of the Methanamine Backbone on Coordination

The methanamine (-CH2-NH-CH2-) backbone provides a flexible linker between the two pyrazole moieties. This flexibility is crucial as it allows the ligand to adapt to the preferred coordination geometry of different metal ions. researchgate.net For instance, the ligand can arrange its three donor nitrogen atoms to coordinate in either a meridional (mer) or facial (fac) fashion around an octahedral metal center. In a meridional arrangement, the three nitrogen atoms lie in a plane that bisects the octahedron. In a facial arrangement, the three donor atoms occupy one triangular face of the octahedron. The ability of a closely related ligand, bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine, to act as either a meridional or facial ligand has been demonstrated in the formation of copper(II) complexes. nih.govresearchgate.net The length and flexibility of the backbone can also influence the angle between the pyrazole rings, which in turn affects the stability and structure of the final complex. nih.govrsc.org

Metal Ion Complexation and Stoichiometry

This compound and its analogues form stable complexes with a wide array of transition metal ions. The stoichiometry of these complexes is typically 1:1 (ligand:metal), although 2:1 complexes are also known, particularly where the ligand acts in a bidentate fashion or with smaller metal ions. The coordination number and geometry of the metal center are influenced by the metal ion itself, its oxidation state, and the presence of other co-ligands.

Coordination with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Fe(III), Pt(II), Rh(I))

This ligand class has been shown to coordinate with a broad spectrum of transition metals, resulting in complexes with diverse geometries.

Copper(II): Mononuclear Cu(II) complexes with analogous bis(pyrazolylmethyl)amine ligands have been synthesized. X-ray diffraction studies revealed that the coordination geometry around the Cu(II) ion can be either a distorted square pyramidal or a distorted trigonal bipyramidal, depending on the co-ligands present. nih.gov Pyrazole-containing copper complexes are known to form structures with varying nuclearity. researchgate.net

Nickel(II) & Cobalt(II): Co(II) and Ni(II) readily form complexes with pyrazole-based ligands. sci-hub.se For analogous bis(pyrazolyl)amine systems, Co(II) has been observed to adopt a distorted tetrahedral geometry. Other studies on related ligands show that Ni(II) can form octahedral complexes. researchgate.net

Zinc(II) & Cadmium(II): Zn(II) and Cd(II) complexes with similar tridentate pyrazole ligands have been prepared, confirming the tridentate binding mode. researchgate.net Due to their d10 electronic configuration, Zn(II) and Cd(II) complexes exhibit a variety of coordination geometries, with tetrahedral being particularly common for zinc. nih.gov

Iron(III): Fe(III) forms stable complexes with N-donor ligands. rsc.org In complexes with related tridentate pincer-type pyrazolyl ligands, Fe(III) is often found in a five-coordinate, distorted square pyramidal geometry or a six-coordinate distorted octahedral geometry. nih.govmdpi.commdpi.com

Platinum(II) & Palladium(II): Square-planar complexes are characteristic of Pt(II) and Pd(II). Tridentate pyrazole-amine ligands coordinate to these metals, with the fourth coordination site typically occupied by a halide or another monodentate ligand. nih.gov The flexible backbone of the ligand allows it to accommodate the rigid 90° bond angles preferred by these ions. nih.gov

Rhodium(I): While specific studies on Rh(I) with this exact ligand are less common, pyrazole-containing ligands are known to form stable complexes with rhodium, often in square planar or five-coordinate geometries, which are relevant in catalysis. nih.govresearchgate.net

| Metal Ion | Typical Coordination Geometry | Example Complex Type / Notes |

|---|---|---|

| Cu(II) | Distorted Square Pyramidal, Distorted Trigonal Bipyramidal | Mononuclear complexes with co-ligands. nih.gov |

| Ni(II) | Octahedral | Often forms [NiL(X)3] type complexes. researchgate.net |

| Co(II) | Distorted Tetrahedral, Trigonal Bipyramidal | Observed in complexes with analogous ligands. nih.gov |

| Zn(II) | Tetrahedral | Common for d10 metals with N/S donors. nih.gov |

| Cd(II) | Six-coordinate | Can adopt higher coordination numbers than Zn(II). nih.gov |

| Fe(III) | Distorted Square Pyramidal, Distorted Octahedral | Forms pincer-type complexes. nih.govmdpi.com |

| Pt(II) | Square Planar | Forms [Pt(L)X] type complexes. nih.gov |

| Rh(I) | Square Planar | Relevant in catalytic applications. nih.gov |

Formation of Mononuclear and Polynuclear Complexes

While this compound typically acts as a chelating agent to form mononuclear complexes (containing a single metal center), the pyrazole units also possess the potential to form polynuclear structures. nih.govnih.gov In a mononuclear complex, a single ligand binds to a single metal ion. rsc.org

However, under certain conditions, the pyrazole rings can act as bridging ligands between two metal centers. This occurs when one nitrogen atom of the pyrazole ring coordinates to one metal center, and the other nitrogen atom coordinates to a second metal center. This bridging capability can lead to the formation of dinuclear or polynuclear complexes , including coordination polymers. nih.gov For instance, dinuclear Fe(III) complexes have been reported where two metal centers are bridged by other ligands, while the pyrazolyl ligand occupies the remaining coordination sites. While the flexible nature of the methanamine backbone generally favors mononuclear chelation, the formation of polynuclear species cannot be ruled out, particularly in reactions with specific metal-to-ligand ratios or with metal ions that favor bridging interactions. nih.gov

Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the specific coordination geometries of "this compound" as requested in the outline. Searches for crystallographic and spectroscopic data for complexes formed specifically with this ligand did not yield the detailed research findings necessary to accurately describe its coordination in distorted trigonal bipyramidal, square pyramidal, tetrahedral, or octahedral geometries, nor its specific meridional or facial coordination modes.

While the broader class of bis(pyrazolylmethyl)amine ligands is known to form complexes with a variety of coordination numbers and geometries with different metal ions, extrapolating these findings to the specific, unsubstituted title compound without direct evidence would be scientifically inaccurate. The precise substitution pattern on the pyrazole ring and the nature of the amine bridge are critical in determining the steric and electronic properties of the ligand, which in turn dictate the geometry of the resulting metal complex.

Therefore, to adhere to the strict requirements of scientific accuracy and focus solely on the requested compound, this article cannot be generated as outlined. Further experimental research and publication of the coordination chemistry of "this compound" are required before a comprehensive and accurate summary can be written.

Influence of Substituents on Coordination Behavior

Steric Effects of Pyrazole Methyl Groups

The presence of methyl groups at the 1-position of the pyrazole rings in this compound introduces notable steric constraints that play a crucial role in determining the coordination geometry and stability of the resulting metal complexes. While specific quantitative data for this exact ligand is not extensively documented in publicly available literature, general principles derived from related bis(pyrazolyl)methane systems can be applied.

The methyl groups, being bulky substituents, can influence the "bite angle" of the ligand, which is the angle between the two coordinating pyrazole nitrogen atoms and the metal center. This steric hindrance can lead to distortions from ideal geometries (e.g., octahedral or tetrahedral) in the metal's coordination sphere. For instance, in square planar or octahedral complexes, the methyl groups may clash with other ligands or with each other, forcing a conformational change in the chelate rings to minimize these unfavorable interactions.

In related bis(pyrazolyl)methane complexes, the steric bulk of substituents on the pyrazole rings has been shown to influence catalytic activity. researchgate.net The steric environment created by the methyl groups can control the access of substrates to the metal center, thereby affecting the selectivity and efficiency of catalytic reactions. researchgate.net

Electronic Effects on Metal-Ligand Interactions

The electronic properties of the this compound ligand are significantly influenced by the methyl groups attached to the pyrazole rings. The methyl group is an electron-donating group through an inductive effect. This donation of electron density to the pyrazole ring increases the electron density on the coordinating nitrogen atoms, enhancing their Lewis basicity.

An increase in the Lewis basicity of the nitrogen donors strengthens the σ-donation to the metal center, resulting in more stable metal-ligand bonds. This enhanced donation can influence the electronic structure of the metal center, affecting its redox properties and reactivity. Theoretical studies on substituted pyrazoles have shown that electron-donating groups like methyl favor the stabilization of certain tautomers, which in turn can influence their coordination behavior. nih.gov

The electronic effects of substituents are crucial in tuning the properties of metal complexes for specific applications. For instance, in catalysis, the electron density at the metal center, modulated by the ligand's electronic properties, can significantly impact the catalytic cycle. researchgate.net

Chelate Ring Formation and Stability

The stability of these six-membered chelate rings is influenced by several factors, including the size of the metal ion and the inherent strain within the ring. While five- and six-membered chelate rings are generally the most stable, the specific conformation adopted by the rings in this compound complexes will depend on minimizing steric clashes and optimizing bond angles.

Spectroscopic and Structural Characterization of the Compound and Its Metal Complexes

Single Crystal X-ray Diffraction Analysis

Determination of Molecular and Crystal Structures

Information unavailable.

Analysis of Hydrogen Bonding and Supramolecular Interactions

Information unavailable.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently applied to molecules like Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and its derivatives to elucidate their fundamental characteristics.

Geometrical optimization is a fundamental DFT procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole-based ligands, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

Electronic structure calculations provide information on the distribution of electrons within the molecule. Parameters derived from these calculations, such as atomic charges and dipole moments, help in understanding the molecule's polarity and potential sites for electrophilic or nucleophilic attack. researchgate.net

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can then be compared with experimental results to confirm structural assignments. For example, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. mdpi.com

In a study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, a related compound, DFT calculations at the MN15L/def2-TZVP level were used to assign experimental IR peaks. mdpi.com The calculated frequencies for aromatic ring vibrations (1628 cm⁻¹ to 1639 cm⁻¹) and N-H bond stretches (3291 cm⁻¹ and 3533 cm⁻¹) were consistent with the experimental data, confirming the presence of these functional groups. mdpi.com A similar computational approach for this compound would allow for the theoretical assignment of its IR and NMR spectra, aiding in its structural characterization.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (or band gap), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov DFT studies on various heterocyclic compounds routinely calculate these values to predict their reactivity. researchgate.net For example, the calculated HOMO-LUMO energy gap for one heterocyclic compound was found to be 4.9266 eV, suggesting significant stability. researchgate.net

Table 2: Representative HOMO-LUMO Energy Gaps for Heterocyclic Compounds from DFT Studies

| Compound Type | Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Dihydroquinoxaline derivative | B3LYP/6–311 G(d,p) | 4.9266 | researchgate.net |

These studies demonstrate that DFT is a powerful tool for predicting the electronic behavior of complex organic molecules. Applying this analysis to this compound would provide a quantitative measure of its electronic stability and charge transfer potential.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While highly applicable to understanding how flexible ligands like those containing pyrazole (B372694) moieties behave in different environments (e.g., in solution or when binding to a protein), specific MD simulation studies focused on this compound were not prominently found in the surveyed literature. Such simulations could, in principle, provide valuable insights into its conformational flexibility, solvent interactions, and the dynamics of its coordination with metal centers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model, a dataset of compounds with known activities is required. No specific QSAR models involving this compound have been identified in the available research. Developing such a model would necessitate synthesizing and testing a library of related derivatives to build the necessary dataset.

Advanced Applications and Functional Materials Research

Catalysis Research

A comprehensive search for the catalytic applications of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and its metal complexes yielded no specific research findings. The subsequent subsections detail the absence of information in the requested areas of polymerization catalysis.

Polymerization of Methyl Methacrylate (B99206) (MMA)

There is no available scientific literature describing the use of this compound as a ligand in catalytic systems for the polymerization of methyl methacrylate (MMA). Research on related pyrazolyl ligands, specifically N1-substituted isomers, has shown that their zinc(II) complexes can catalyze MMA polymerization in the presence of a co-catalyst like modified methylaluminoxane (B55162) (MMAO), yielding high molecular weight syndiotactic poly(methylmethacrylate) (B3431434) (PMMA). researchgate.netrsc.org However, no such studies have been reported for the C4-substituted isomer.

Ring-Opening Polymerization (ROP) of Rac-Lactide

No published studies were found that investigate the application of this compound in the ring-opening polymerization (ROP) of rac-lactide. For context, zinc complexes of N1-substituted bis(pyrazolyl)methyl)amine derivatives have been shown to be active pre-catalysts for the ROP of rac-lactide, producing heterotactic polylactide (PLA). researchgate.netsemanticscholar.orgresearchgate.net The catalytic activity and stereoselectivity in these systems are influenced by both steric and electronic factors, but equivalent data for the target C4-linked compound is not available.

Stereoselectivity Control in Polymerization Reactions

Given the absence of research on its use in polymerization, there is no information regarding the ability of this compound-based catalysts to control stereoselectivity in polymerization reactions. Studies on its N1-linked isomers demonstrate that the ligand architecture can influence the stereoregularity of the resulting polymer, leading to syndiotactic-enriched PMMA or heterotactic PLA. researchgate.netrsc.org The specific stereochemical outcomes are highly dependent on the ligand's structure, but no data exists for the C4-substituted version.

Influence of Ligand Architecture on Catalytic Activity

The influence of the ligand architecture of this compound on catalytic activity is an unexamined area of research. For related N1-substituted pyrazolyl ligands, it has been established that the steric bulk and electronic properties of substituents on the ligand framework play a crucial role in determining the catalytic efficiency of the corresponding metal complexes in polymerization reactions. researchgate.netrsc.orgmdpi.com Without experimental data, the effect of the unique C4-linkage in the specified compound remains unknown.

Bioinorganic Chemistry and Biochemical Pathway Interactions (excluding clinical outcomes)

There is a lack of specific research on the bioinorganic chemistry of this compound and its interactions with biochemical pathways.

Ligand Interactions with Molecular Targets

No studies detailing the specific interactions of this compound or its metal complexes with molecular targets such as proteins or nucleic acids were found in the scientific literature. Research into other pyrazole-containing ligands has explored their potential to form metal complexes that interact with biological molecules, for example, through intercalation with DNA, but this has not been extended to the specified compound. core.ac.uk

Materials Science Applications (e.g., sensing, supramolecular assembly)

The structural features of this compound, particularly the presence of multiple nitrogen atoms in the pyrazole (B372694) rings, make it an interesting ligand for coordination chemistry and the development of functional materials.

While there are no specific reports on the use of this compound in sensor development, the broader class of bis(pyrazolyl)methane ligands has been extensively studied for their ability to form complexes with a variety of metal ions. rsc.orgnih.gov This coordination capability is a key requirement for the development of chemosensors. The interaction of these ligands with metal ions can lead to changes in their photophysical properties, such as fluorescence, which can be harnessed for sensing applications. The specific arrangement of the pyrazolyl groups and the nature of the linker between them can influence the selectivity and sensitivity of the ligand towards different metal ions. The formation of supramolecular structures through coordination can also play a role in the development of novel sensing platforms. rsc.org

Supramolecular Chemistry Applications

The flexible yet structurally defined nature of "this compound" makes it a compelling ligand for applications in supramolecular chemistry. This field focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The ditopic nature of this ligand, possessing two pyrazole nitrogen atoms capable of coordinating to metal centers, allows for the construction of a variety of supramolecular architectures, including coordination polymers and discrete molecular assemblies.

The self-assembly process in supramolecular chemistry is driven by the intrinsic properties of the molecular components. In the case of "this compound," the spatial arrangement of the pyrazole rings and the flexibility of the central amine linker play a crucial role in determining the final structure of the supramolecular assembly. By carefully selecting metal ions with specific coordination geometries and auxiliary ligands, it is possible to direct the self-assembly process to yield desired topologies and functionalities.

Detailed research into the specific supramolecular structures formed with "this compound" is an emerging area. However, extensive studies on analogous bis(pyrazole) ligands provide a strong basis for predicting its behavior. These related systems have been shown to form a rich variety of supramolecular structures, from simple dinuclear complexes to intricate three-dimensional networks. The formation of these structures is often influenced by factors such as the nature of the metal salt, the solvent system used for crystallization, and the presence of counter-anions.

For instance, flexible bis(pyrazole) ligands are known to construct metal-organic coordination polymers with diverse dimensionalities. The flexibility of the ligand can allow for the formation of unique helical or wave-like chain structures. Furthermore, the uncoordinated nitrogen atoms on the pyrazole rings can act as hydrogen bond acceptors, leading to the formation of extended supramolecular networks through inter-chain or inter-sheet interactions.

The following table summarizes potential supramolecular assemblies that could be formed using "this compound" as a ligand, based on findings from similar bis(pyrazole) systems.

| Type of Supramolecular Assembly | Potential Metal Ions | Key Non-Covalent Interactions | Potential Properties/Applications |

| 1D Coordination Polymer (Chain) | Cu(II), Zn(II), Cd(II) | Metal-Ligand Coordination, Hydrogen Bonding | Luminescence, Catalysis |

| 2D Coordination Polymer (Layer) | Ag(I), Co(II) | Metal-Ligand Coordination, π-π Stacking | Porosity, Gas Adsorption |

| 3D Metal-Organic Framework (MOF) | Zn(II), Mn(II) | Metal-Ligand Coordination | Gas Storage, Separation, Catalysis |

| Discrete Dinuclear Macrocycle | Pd(II), Pt(II) | Metal-Ligand Coordination | Host-Guest Chemistry, Molecular Recognition |

| Helicates | Lanthanide Ions | Metal-Ligand Coordination | Chiral Recognition, Luminescence |

Research into the supramolecular chemistry of "this compound" is anticipated to reveal novel structures with interesting properties. The ability to tune the steric and electronic properties of the ligand, for example, by modifying the methyl group on the pyrazole ring or the central amine, offers a pathway to fine-tune the resulting supramolecular architectures and their functions. The exploration of its coordination behavior with a wider range of metal ions and the investigation of the host-guest chemistry of any resulting porous materials are promising avenues for future research.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into bis(pyrazolyl)methane ligands has established their importance in coordination and supramolecular chemistry, organometallic catalysis, and bioinorganic chemistry. These ligands are known for their ability to form stable multidentate coordination complexes with a variety of metals. The core structure, featuring two pyrazole (B372694) rings linked by a central amine, allows for a range of coordination modes, including bidentate and tridentate fashions, which is crucial for their catalytic activities. eiu.edu

Metal complexes derived from related bis(pyrazolyl)methane ligands have demonstrated potential applications in mimicking the active sites of metalloenzymes and have been investigated for their catalytic and biological properties, including anticancer and antimicrobial activities. eiu.edusmolecule.comresearchgate.net The specific contributions of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine are still an emerging area of research, with much of the current knowledge extrapolated from studies on analogous structures.

Challenges and Opportunities in this compound Chemistry

A primary challenge in the chemistry of this compound lies in the development of efficient and selective synthetic methodologies. While general methods for the synthesis of bis(pyrazolyl)methanes exist, achieving high yields and purity for specific isomers and substituted derivatives can be complex. tandfonline.com Opportunities in this area are vast, particularly in the exploration of green chemistry approaches and the use of novel catalytic systems to streamline synthetic processes. researchgate.nettandfonline.com

Furthermore, a significant opportunity lies in the functionalization of the ligand scaffold. Introducing various substituents onto the pyrazole rings or modifying the amine bridge can lead to ligands with tailored electronic and steric properties, thereby enabling the synthesis of metal complexes with specific and enhanced functionalities. The exploration of these derivatives remains a promising avenue for future research.

Prospective Areas for Synthetic Innovations

Future synthetic innovations in the field of this compound are likely to focus on multi-component reactions and catalyst-free methods, which offer advantages in terms of efficiency and environmental impact. tandfonline.commdpi.com The development of one-pot procedures for the synthesis of asymmetrically substituted bis(pyrazolyl)methanes is another area ripe for exploration, as this would provide access to a wider range of ligand architectures.

Moreover, the use of advanced synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could offer significant improvements in reaction times, yields, and scalability. These modern approaches could accelerate the discovery and development of new derivatives of this compound.

Advanced Ligand Modifications for Tailored Properties

The modification of the this compound ligand provides a powerful tool for tuning the properties of its corresponding metal complexes. Introducing electron-donating or electron-withdrawing groups onto the pyrazole rings can modulate the electron density at the metal center, thereby influencing the catalytic activity and reactivity of the complex. researchgate.net

Steric modifications, such as the introduction of bulky substituents, can be used to control the coordination geometry around the metal ion and to create specific pockets for substrate binding, leading to enhanced selectivity in catalytic applications. rsc.org The synthesis of "heteroscorpionate" ligands, where a third donor group is attached to the central carbon or nitrogen atom, represents another exciting direction for creating ligands with unique coordination properties. eiu.edu

Exploration of Novel Catalytic Systems and Mechanisms

Metal complexes of bis(pyrazolyl)methane ligands have shown promise in a variety of catalytic transformations. Future research will likely focus on the development of novel catalytic systems based on this compound for a broader range of reactions, including polymerization, oxidation, and carbon-carbon bond-forming reactions. researchgate.net

A deeper understanding of the catalytic mechanisms is crucial for the rational design of more efficient catalysts. Mechanistic studies, employing a combination of experimental techniques and computational modeling, will be essential to elucidate the role of the ligand in the catalytic cycle, including its influence on substrate activation and product formation.

Deeper Insights into Molecular Interactions and Biological Activities through Advanced Biophysical Methods

The potential biological applications of this compound and its metal complexes are a significant area for future investigation. smolecule.com Advanced biophysical techniques, such as X-ray crystallography of protein-ligand complexes, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, can provide detailed insights into the molecular interactions between these compounds and biological targets. chemmethod.com

Understanding these interactions at a molecular level is key to elucidating their mechanism of action and for the structure-based design of new therapeutic agents. For instance, molecular docking studies can help predict the binding modes of these compounds to the active sites of enzymes or receptors, guiding the synthesis of more potent and selective drug candidates. researchgate.net The exploration of their potential as anticancer, antibacterial, and antifungal agents, based on findings for related bis-pyrazole derivatives, warrants further investigation. smolecule.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization, formylation, and alkylation. For example, phosphorous oxychloride (POCl₃) at 120°C can facilitate cyclization of pyrazole intermediates, as demonstrated in analogous pyrazole derivatives . Optimization strategies include:

- Adjusting stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of alkylating agent to pyrazole).

- Using anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product in >75% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and methyl group integration (e.g., singlet for N-methyl at δ 3.8–4.0 ppm) .

- IR Spectroscopy : To identify amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : For definitive structural confirmation, as applied to related pyrazole derivatives to resolve bond angles and spatial arrangements .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of pyrazole-based compounds be resolved?

- Methodological Answer : Discrepancies in antimicrobial or receptor-binding data may arise from variations in:

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines to ensure reproducibility .

- Compound Purity : Validate purity (>95%) via HPLC before biological testing.

- Structural Analogues : Compare activity across derivatives (e.g., halogen-substituted vs. methoxy-substituted pyrazoles) to identify structure-activity relationships (SAR) .

Q. What experimental design principles should guide environmental fate studies for pyrazole derivatives?

- Lab Studies : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis exposure), and soil sorption coefficients (Koc).

- Field Studies : Track bioaccumulation in model organisms (e.g., Daphnia magna) and degradation metabolites via LC-MS/MS.

- Computational Modeling : Use EPI Suite or TEST software to predict persistence and toxicity .

Q. How can this compound be tailored for coordination chemistry applications?

- Methodological Answer : The compound’s amine and pyrazole groups make it a versatile ligand. Strategies include:

- Metal Complex Synthesis : React with transition metals (e.g., Cu²⁺ or Fe²⁺) in ethanol/water under nitrogen to prevent oxidation .

- Spectroscopic Validation : Use UV-Vis (d-d transitions) and EPR to confirm metal-ligand binding modes .

Q. What are common pitfalls in scaling up pyrazole derivative synthesis, and how can they be mitigated?

- Methodological Answer : Challenges include low yields and byproduct formation. Solutions involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.